N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine
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Overview
Description
N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl linkage, a methoxy group, and a pyrimidinyl ring, all connected to a dimethylamine moiety. Its complex structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with the appropriate electrophile.
Introduction of the Dimethylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, dimethylformamide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine can be compared with other similar compounds, such as:
N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine: Similar structure but with a different position of the chlorine atom.
N-{4-[(3-bromophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine: Similar structure but with a bromine atom instead of chlorine.
N-{4-[(3-chlorophenyl)sulfanyl]-5-ethoxy-2-pyrimidinyl}-N,N-dimethylamine: Similar structure but with an ethoxy group instead of a methoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can significantly influence its chemical properties and biological activities.
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-5-methoxy-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-17(2)13-15-8-11(18-3)12(16-13)19-10-6-4-5-9(14)7-10/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFURBQIAJSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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